2-(2-Hydroxyphenyl)ethanesulfonamide
Description
2-(2-Hydroxyphenyl)ethanesulfonamide is a sulfonamide derivative featuring a hydroxyphenyl group attached to an ethanesulfonamide backbone. This compound is of interest due to its structural similarity to phenolic derivatives, which are widely studied for their biological and chemical properties, including enzyme inhibition and UV absorption .
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2,(H2,9,11,12) |
InChI Key |
HDXZJWZDGGOANW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide typically involves the reaction of 2-hydroxybenzaldehyde with sulfonamide under specific conditions. One common method includes the following steps:
Condensation Reaction: 2-hydroxybenzaldehyde is reacted with sulfonamide in the presence of a base such as sodium hydroxide.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to form the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoethane group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The hydroxyphenyl group can also participate in hydrogen bonding, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 2-(2-hydroxyphenyl)ethanesulfonamide and related compounds:
Structural and Functional Insights
- Hydrogen Bonding and Acidity: The sulfonamide group in 2-(2-hydroxyphenyl)ethanesulfonamide introduces strong hydrogen-bonding capacity and acidity (pKa ~10–12), distinguishing it from non-sulfonamide analogs like 2-(2-hydroxyphenyl)ethanol . This property may enhance interactions with biological targets (e.g., enzymes or receptors).
- Heterocyclic vs.
- UV Absorption : Tinuvin®5050’s benzotriazole core provides superior UV stabilization compared to simpler hydroxyphenyl systems, but sulfonamide derivatives may offer tunable solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
